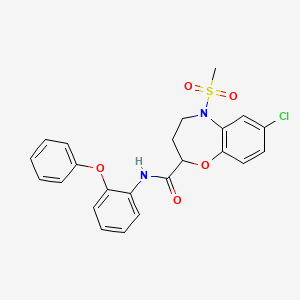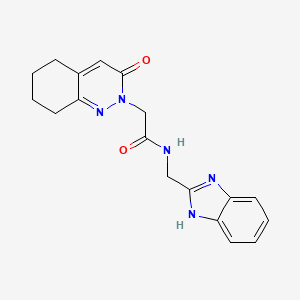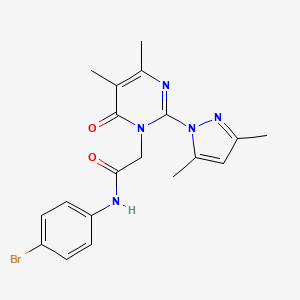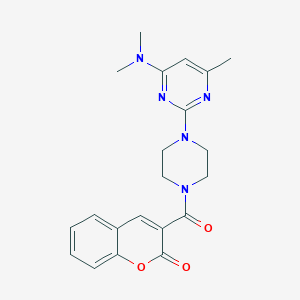![molecular formula C19H22N4O4 B11245545 N-[5-(acetylamino)-2-methoxyphenyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B11245545.png)
N-[5-(acetylamino)-2-methoxyphenyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(acetylamino)-2-methoxyphenyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an acetylamino group, a methoxyphenyl group, and a tetrahydrocinnolinyl acetamide moiety, making it a subject of interest in medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide typically involves multi-step organic reactions. One common route starts with the acetylation of 5-amino-2-methoxybenzoic acid to form 5-(acetylamino)-2-methoxybenzoic acid. This intermediate is then coupled with 3-oxo-5,6,7,8-tetrahydrocinnoline-2-carboxylic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the coupling reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
N-[5-(acetylamino)-2-methoxyphenyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the cinnoline ring can be reduced to form a hydroxyl group.
Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles can be used, depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group in the cinnoline ring results in a hydroxylated cinnoline derivative.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar structures in organic synthesis.
Biology
In biological research, N-[5-(acetylamino)-2-methoxyphenyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable building block in pharmaceutical and chemical manufacturing.
Mécanisme D'action
The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide involves its interaction with specific molecular targets. The acetylamino and methoxyphenyl groups may facilitate binding to enzymes or receptors, while the cinnoline ring can interact with other molecular structures. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-hydroxyphenyl)acetamide: Similar in structure but lacks the cinnoline ring.
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Contains a dimethoxyphenyl group instead of a methoxyphenyl group.
N-(2-methoxyphenyl)acetamide: Similar but lacks the acetylamino group and cinnoline ring.
Uniqueness
N-[5-(acetylamino)-2-methoxyphenyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is unique due to its combination of functional groups and the presence of the tetrahydrocinnoline ring. This structure provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C19H22N4O4 |
|---|---|
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
N-(5-acetamido-2-methoxyphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide |
InChI |
InChI=1S/C19H22N4O4/c1-12(24)20-14-7-8-17(27-2)16(10-14)21-18(25)11-23-19(26)9-13-5-3-4-6-15(13)22-23/h7-10H,3-6,11H2,1-2H3,(H,20,24)(H,21,25) |
Clé InChI |
YARLNYQUCLRXOW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C=C3CCCCC3=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methoxy-N-[2-(1-phenyl-1H-tetrazol-5-yl)propan-2-yl]aniline](/img/structure/B11245465.png)

![N-(3,5-dichlorophenyl)-2-{[6-(4-methylbenzyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B11245472.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(3-methylbenzyl)piperidine-3-carboxamide](/img/structure/B11245477.png)
![N-(3-fluorophenyl)-2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B11245484.png)

![1-[5-(3-chloro-4-methylphenyl)furan-2-yl]-N-(4-methoxybenzyl)methanamine](/img/structure/B11245490.png)
![2-methyl-N-{1-[1-(4-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}aniline](/img/structure/B11245493.png)

![1,1'-{3-methyl-6-[4-(propan-2-yl)phenyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl}diethanone](/img/structure/B11245509.png)

![1-[7-Butanoyl-6-(3,4-dimethylphenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]butan-1-one](/img/structure/B11245536.png)
![2-fluoro-N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide](/img/structure/B11245540.png)
![11-(2-furyl)-10-(4-methylbenzyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B11245542.png)
